Bhc-9C is classified as a synthetic derivative of coumarin. Coumarins are often categorized based on their substituents and structural variations, which can significantly influence their biological activity and solubility properties. This compound has been identified as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds .
The synthesis of Bhc-9C involves several key steps that typically include the formation of the coumarin core followed by various substitution reactions. While specific synthetic routes for Bhc-9C are not extensively documented in the available literature, general methods for synthesizing coumarin derivatives often involve:
For example, one common method involves reacting salicylaldehyde with malonic acid in the presence of a catalyst to form a coumarin derivative, which can then be further modified to yield Bhc-9C . The precise reaction conditions such as temperature, solvent choice, and reaction time can greatly affect yield and purity.
Bhc-9C features a typical coumarin structure characterized by a fused benzene and α-pyrone ring system. The molecular formula is C₁₃H₉BrO₃, indicating the presence of bromine as a substituent on the aromatic ring.
The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and conformation .
Bhc-9C participates in several types of chemical reactions typical for coumarin derivatives:
Each reaction type requires specific conditions such as temperature, solvent systems, and catalysts to optimize yields .
The mechanism of action for Bhc-9C primarily relates to its interaction with biological targets at the cellular level. Coumarins have been shown to exert various pharmacological effects through:
Research indicates that the specific substituents on the coumarin core can significantly alter these mechanisms, enhancing or diminishing their therapeutic effects .
Bhc-9C exhibits several notable physical and chemical properties:
These properties are critical when considering the compound's applications in both laboratory settings and potential therapeutic uses .
Bhc-9C has several significant applications within scientific research:
The versatility of Bhc-9C makes it an important compound in medicinal chemistry and biological research .
The FR Y-9C report is formally defined as the primary collection instrument for consolidated financial data from large domestic bank holding companies, savings and loan holding companies, U.S. intermediate holding companies established by foreign banking organizations, and securities holding companies. Its core function is the aggregation of standardized financial information across the entire consolidated entity, encompassing the parent company and all its controlled subsidiaries, irrespective of their specific business activities (banking or non-banking) [1].
Table 1: Entities Subject to FR Y-9C Reporting Requirements
Entity Type | Definition | Reporting Trigger (Generally) |
---|---|---|
Bank Holding Company (BHC) | A company that controls one or more U.S. banks. | ≥ $3 billion in consolidated assets |
Savings and Loan Holding Company (SLHC) | A company that controls one or more U.S. thrift institutions. | ≥ $3 billion in consolidated assets |
U.S. Intermediate Holding Company (IHC) | A U.S. subsidiary of a Foreign Banking Organization (FBO) established to hold its U.S. subsidiaries. | FBO Global Assets ≥ $50 billion, IHC assets ≥ $3 billion |
Securities Holding Company (SHC) | A non-bank company that owns at least one registered securities broker/dealer and is subject to Federal Reserve supervision. | ≥ $3 billion in consolidated assets |
The development of the FR Y-9C report reflects the evolution of banking structure, regulatory philosophy, and the increasing complexity of financial holding companies over nearly five decades.
Table 2: Evolution of FR Y-9C Reporting Thresholds
Effective Date | Asset-Size Threshold | Primary Rationale |
---|---|---|
1978 (Inception as FR Y-9) | Not explicitly stated in sources (inferred lower) | Initial framework |
Pre-March 2006 | $150 million | Standard for period |
March 2006 | $500 million | Inflation, industry consolidation, normal asset growth |
March 2015 | $1 billion | Respondent burden reduction |
September 2018 | $3 billion | Respondent burden reduction, focus on larger systemic entities |
The Dodd-Frank Wall Street Reform and Consumer Protection Act (Dodd-Frank Act), enacted in July 2010, fundamentally reshaped the U.S. financial regulatory landscape, significantly amplifying the importance and scope of the FR Y-9C report.
The Consolidated Financial Statements for Bank Holding Companies (FR Y-9C) stands as an indispensable pillar of U.S. financial supervision. From its origins in the late 1970s, through significant structural reforms in the 1980s and 1990s, and culminating in its central role post-Dodd-Frank Act for overseeing domestic holding companies, large foreign-owned U.S. intermediate holding companies, savings and loan holding companies, and securities holding companies, the FR Y-9C provides regulators with the comprehensive, standardized, and timely consolidated financial data essential for monitoring systemic stability and enforcing prudential standards. Its evolution in scope and threshold reflects a continuous effort to balance regulatory oversight with burden reduction, focusing resources on the largest and most complex financial entities whose failure could pose the greatest risk to the financial system [1] [2] [4].
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